7-Hexadecenoic acid, methyl ester

Catalog No.
S16017468
CAS No.
93479-57-3
M.F
C17H32O2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hexadecenoic acid, methyl ester

CAS Number

93479-57-3

Product Name

7-Hexadecenoic acid, methyl ester

IUPAC Name

methyl hexadec-7-enoate

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3

InChI Key

FXCDESKKWMGGON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)OC

7-Hexadecenoic acid, methyl ester is a fatty acid methyl ester.
7-Hexadecenoic acid, methyl ester is a natural product found in Cinnamomum camphora with data available.

7-Hexadecenoic acid, methyl ester, also known as methyl (7Z)-hexadec-7-enoate, is a fatty acid methyl ester characterized by its hydrophobic nature and relatively low solubility in water. With the molecular formula C17H32O2C_{17}H_{32}O_{2} and a molecular weight of approximately 268.44 g/mol, this compound features a long aliphatic chain typical of fatty acids. It belongs to the broader class of organic compounds known as fatty acid methyl esters, which are formed through the esterification of fatty acids with methanol .

Typical of esters:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into its constituent fatty acid and methanol.
  • Transesterification: This compound can react with alcohols other than methanol to form different fatty acid esters.
  • Hydrogenation: The double bond in the hexadecenoic acid portion can undergo hydrogenation under specific conditions, converting it to a saturated fatty acid methyl ester.

These reactions are significant in both synthetic organic chemistry and industrial applications, particularly in biodiesel production .

The synthesis of 7-hexadecenoic acid, methyl ester can be achieved through several methods:

  • Direct Esterification: The reaction of 7-hexadecenoic acid with methanol in the presence of an acid catalyst leads to the formation of the methyl ester.
  • Transesterification: This method involves reacting triglycerides (fats or oils) with methanol to produce fatty acid methyl esters, including 7-hexadecenoic acid, methyl ester.
  • Microbial Fermentation: Some microorganisms can produce fatty acids and their esters through fermentation processes, providing an alternative biotechnological route for synthesis.

Each method has its advantages depending on the desired purity and yield .

7-Hexadecenoic acid, methyl ester has several applications:

  • Biodiesel Production: As a fatty acid methyl ester, it can be used as a biodiesel component due to its favorable properties for combustion.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for use in lotions and creams.
  • Food Industry: It may be utilized as a flavoring agent or preservative due to its lipid composition.

These applications highlight its versatility across various industries .

Several compounds share structural similarities with 7-hexadecenoic acid, methyl ester. Here is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaKey Features
Palmitoleic Acid Methyl EsterC16H32O2C_{16}H_{32}O_{2}One less carbon than 7-hexadecenoic; unsaturated
Oleic Acid Methyl EsterC18H34O2C_{18}H_{34}O_{2}One more carbon; widely used in food applications
Linoleic Acid Methyl EsterC18H34O2C_{18}H_{34}O_{2}Two double bonds; essential fatty acid

Uniqueness of 7-Hexadecenoic Acid Methyl Ester

The distinct feature of 7-hexadecenoic acid, methyl ester lies in its specific structure that incorporates a double bond at the seventh carbon position from the carboxy group. This positioning influences its physical properties and biological activities compared to similar compounds like palmitoleic or oleic acids .

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Exact Mass

268.240230259 g/mol

Monoisotopic Mass

268.240230259 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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